molecular formula C22H24N4O3 B11645023 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11645023
M. Wt: 392.5 g/mol
InChI Key: MIBTXDHQJKHZJX-HZHRSRAPSA-N
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Description

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a hydroxyphenyl group, and a methylpropoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(2-methylpropoxy)benzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the hydrazone moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitro and halogenated derivatives of the original compound.

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. Additionally, the pyrazole ring can interact with metal ions, forming stable complexes that modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzohydrazide
  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-ethoxybenzohydrazide

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 2-methylpropoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)13-29-17-10-8-16(9-11-17)19-12-20(25-24-19)22(28)26-23-15(3)18-6-4-5-7-21(18)27/h4-12,14,27H,13H2,1-3H3,(H,24,25)(H,26,28)/b23-15+

InChI Key

MIBTXDHQJKHZJX-HZHRSRAPSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O

Origin of Product

United States

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